molecular formula C19H20N4O5S B2433275 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide CAS No. 1024193-20-1

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide

Cat. No.: B2433275
CAS No.: 1024193-20-1
M. Wt: 416.45
InChI Key: ZZSPFYZLYLAWIL-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is a complex organic compound that features a benzofuran moiety, a nitrophenyl group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

    Attachment of the Acetyl Group: The benzofuran derivative is then reacted with acetic anhydride to introduce the acetyl group.

    Formation of the Thiourea Linkage: The acetylated benzofuran is reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiourea linkage.

    Introduction of the Nitrophenyl Group: Finally, the compound is reacted with 4-nitrophenyl isothiocyanate to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and nitrophenyl groups.

    Reduction: Reduced forms of the nitrophenyl group.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, while the nitrophenyl group can participate in electron transfer reactions. The thiourea linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2,3-dihydrobenzofuran.

    Nitrophenyl Thioureas: Compounds with similar nitrophenyl and thiourea linkages, such as 4-nitrophenylthiourea.

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzofuran and nitrophenyl groups, along with the thiourea linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-19(2)10-12-4-3-5-15(17(12)28-19)27-11-16(24)21-22-18(29)20-13-6-8-14(9-7-13)23(25)26/h3-9H,10-11H2,1-2H3,(H,21,24)(H2,20,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSPFYZLYLAWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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